4-Hydroxy nebivolol hydrochloride

Description

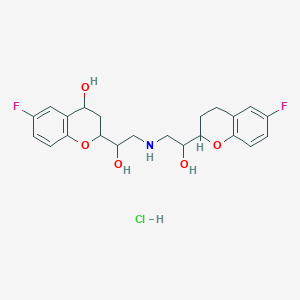

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H26ClF2NO5 |

|---|---|

Molecular Weight |

457.9 g/mol |

IUPAC Name |

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H |

InChI Key |

ZZKGIERYWWBAGK-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (mixture of diastereomers) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-hydroxy Nebivolol HCl |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of 4-Hydroxy Nebivolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy nebivolol is the principal active metabolite of the third-generation β-adrenergic receptor antagonist, nebivolol. Formed primarily through cytochrome P450 2D6 (CYP2D6) metabolism, this metabolite is a significant contributor to the overall pharmacological effects of the parent drug. This technical guide provides a comprehensive overview of the known biological activities of 4-hydroxy nebivolol, with a focus on its interaction with adrenergic receptors and its role in nitric oxide signaling pathways. Due to the limited availability of specific quantitative data for 4-hydroxy nebivolol, this guide leverages data from its parent compound, nebivolol, to infer its pharmacological profile, while clearly indicating where further research is needed.

Introduction

Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties attributed to its interaction with the L-arginine/nitric oxide (NO) pathway.[1] It is administered as a racemate of d-nebivolol and l-nebivolol, with the d-enantiomer being primarily responsible for the β1-blocking activity.[2] Upon administration, nebivolol undergoes extensive metabolism, with 4-hydroxy nebivolol being a key active metabolite that contributes to the therapeutic effects.[3] Understanding the biological activity of 4-hydroxy nebivolol is therefore crucial for a complete comprehension of nebivolol's mechanism of action and for the development of future cardiovascular therapies.

β-Adrenergic Receptor Antagonism

The primary and most well-established biological activity of 4-hydroxy nebivolol is its antagonist effect at β1-adrenergic receptors. This activity is central to the therapeutic efficacy of nebivolol in managing hypertension and heart failure.

Mechanism of Action

Like nebivolol, 4-hydroxy nebivolol is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, it prevents the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism leads to a downstream reduction in the activation of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP levels results in decreased protein kinase A (PKA) activity, leading to a cascade of effects that ultimately reduce heart rate, myocardial contractility, and blood pressure.[5]

Signaling Pathway

The signaling pathway for β1-adrenergic receptor antagonism by 4-hydroxy nebivolol is depicted below.

Caption: β1-Adrenergic Receptor Antagonism by 4-Hydroxy Nebivolol.

Quantitative Data

Table 1: Binding Affinity of Nebivolol for β-Adrenergic Receptors

| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Nebivolol | β1 | Rabbit Lung | 0.9 | 50 | [6] |

| Nebivolol | β2 | Rat Lung | 45 | [6] | |

| Nebivolol | β1 | Human Myocardium | 0.84 | 321 | [7] |

| Nebivolol | β2 | Human Myocardium | 270 | [7] |

Note: This data is for the parent compound, nebivolol. It is anticipated that 4-hydroxy nebivolol exhibits a similar high affinity and selectivity for the β1-adrenergic receptor.

Role in Nitric Oxide (NO) Signaling and Vasodilation

A distinguishing feature of nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. The l-enantiomer of nebivolol is primarily responsible for this effect, which is thought to be mediated through agonism at β3-adrenergic receptors. While the primary role of 4-hydroxy nebivolol is considered to be β1-blockade, there is evidence to suggest that it, along with other metabolites, may also contribute to the NO-mediated vasodilatory effects of nebivolol.[8]

Potential Mechanism of Action

The proposed mechanism involves the activation of β3-adrenergic receptors on endothelial cells. This activation is believed to stimulate the AMP-activated protein kinase (AMPK)/eNOS signaling cascade, leading to the phosphorylation and activation of eNOS.[9] Activated eNOS then catalyzes the conversion of L-arginine to L-citrulline and NO. NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Signaling Pathway

The potential involvement of 4-hydroxy nebivolol in the NO signaling pathway is illustrated below.

Caption: Potential NO-Mediated Vasodilation Pathway for 4-Hydroxy Nebivolol.

Quantitative Data

Direct quantitative data on the potency of 4-hydroxy nebivolol in stimulating eNOS activation or NO production is limited. One study reported that the main metabolites of nebivolol were able to induce a significant increase in endothelial NO release, suggesting that 4-hydroxy nebivolol contributes to this effect.[8] However, the precise EC50 or IC50 values have not been published.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of 4-hydroxy nebivolol hydrochloride are not widely published. However, the methodologies used for its parent compound, nebivolol, are well-documented and would be directly applicable.

Synthesis of this compound

The synthesis of 4-hydroxy nebivolol is a complex multi-step process. One approach involves the enzymatic hydrolysis of a racemic mixture to resolve the desired stereoisomers, followed by a series of chemical reactions to construct the final molecule.[10] A final step would involve debenzylation and conversion to the hydrochloride salt.[11]

Radioligand Binding Assays for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of 4-hydroxy nebivolol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing β1- and β2-adrenergic receptors (e.g., rabbit lung for β1, rat lung for β2, or transfected cell lines like COS-7).[6][7]

-

Radioligand: Use a non-selective β-adrenergic receptor radioligand such as [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol.[6][7]

-

Competitive Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of 4-hydroxy nebivolol.

-

Selective Antagonists: To determine selectivity, perform the binding assay in the presence of a selective β2-antagonist (e.g., ICI 118,551) to isolate β1-binding, or a selective β1-antagonist (e.g., CGP 20712A) to isolate β2-binding.[6]

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay for β-Adrenergic Receptor Antagonism (cAMP Assay)

Objective: To determine the functional potency (IC50) of 4-hydroxy nebivolol in antagonizing β-adrenergic receptor-mediated cAMP production.

Methodology:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing β1-adrenergic receptors (e.g., CHO cells).

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of 4-hydroxy nebivolol.

-

Agonist Stimulation: Stimulate the cells with a β-adrenergic receptor agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response.

-

Cell Lysis and cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF, or bioluminescent assays).[12]

-

Data Analysis: Plot the cAMP concentration against the concentration of 4-hydroxy nebivolol and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of eNOS Activation and Nitric Oxide Production

Objective: To assess the ability of 4-hydroxy nebivolol to stimulate eNOS activation and NO production in endothelial cells.

Methodology:

-

Cell Culture: Use primary endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or an endothelial cell line.

-

Treatment: Treat the cells with varying concentrations of 4-hydroxy nebivolol.

-

eNOS Activation (Western Blot): Lyse the treated cells and perform Western blotting to detect the phosphorylation of eNOS at its activating site (Serine 1177) using a phospho-specific antibody.

-

Nitric Oxide Production (Fluorescent Dyes): Load the cells with a NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein diacetate (DAF-2 DA).[13] After treatment with 4-hydroxy nebivolol, measure the increase in fluorescence, which is proportional to the amount of NO produced.

-

Nitric Oxide Production (Chemiluminescence): Collect the cell culture medium and measure the concentration of nitrite and nitrate (stable breakdown products of NO) using a chemiluminescence-based NO analyzer.[14]

-

Data Analysis: Quantify the changes in eNOS phosphorylation or NO production in response to 4-hydroxy nebivolol treatment.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the β1-adrenergic receptor blocking effects of its parent drug, nebivolol. While its role as a β1-antagonist is well-established through its impact on the cAMP signaling pathway, its direct contribution to the NO-mediated vasodilatory effects of nebivolol requires further quantitative investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise pharmacological profile of this important metabolite. A deeper understanding of the biological activities of 4-hydroxy nebivolol will be invaluable for the optimization of cardiovascular therapies and the development of novel drugs with improved efficacy and safety profiles.

References

- 1. berlin-chemie.ru [berlin-chemie.ru]

- 2. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct, Real-Time Measurement of Shear Stress-Induced Nitric Oxide Produced from Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN102344431A - Method for preparing nebivolol hydrochloride - Google Patents [patents.google.com]

- 12. promega.com [promega.com]

- 13. Nitric oxide production [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

The Central Role of CYP2D6 in the Metabolic Activation of Nebivolol to 4-Hydroxy Nebivolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebivolol, a third-generation beta-blocker with vasodilatory properties, is administered as a racemic mixture of d- and l-enantiomers. Its therapeutic effects are attributed to both the parent drug and its hydroxylated metabolites. The formation of the primary active metabolite, 4-Hydroxy nebivolol, is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. This technical guide provides an in-depth analysis of the critical role of CYP2D6 in the metabolic activation of nebivolol, summarizing key quantitative data, detailing experimental protocols for studying this metabolic pathway, and illustrating the involved processes through signaling and workflow diagrams. Understanding the nuances of this metabolic pathway is crucial for drug development, personalized medicine, and predicting drug-drug interactions.

The Metabolic Pathway: From Nebivolol to 4-Hydroxy Nebivolol

Nebivolol undergoes extensive hepatic metabolism, with aromatic hydroxylation being a key activation pathway. The enzyme CYP2D6 is the primary catalyst for the conversion of nebivolol to 4-Hydroxy nebivolol.[1][2][3] This metabolic step is crucial as 4-Hydroxy nebivolol is also pharmacologically active.[3] The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the metabolism of nebivolol, resulting in different metabolizer phenotypes, primarily categorized as extensive metabolizers (EMs) and poor metabolizers (PMs).[1][4][5]

dot

Caption: Metabolic conversion of Nebivolol to 4-Hydroxy nebivolol by CYP2D6.

Quantitative Analysis of CYP2D6-Mediated 4-Hydroxylation of Nebivolol

The efficiency of CYP2D6 in metabolizing nebivolol varies significantly among individuals due to genetic polymorphisms. In vitro studies using recombinant CYP2D6 variants have provided valuable quantitative data on the kinetics of 4-Hydroxy nebivolol formation.

| CYP2D6 Variant | Vmax (pmol/min/pmol CYP2D6) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) | Reference |

| CYP2D6.1 (Wild Type) | 135.3 ± 9.8 | 6.2 ± 1.3 | 21.8 | [6] |

| CYP2D6.2 | 110.7 ± 8.2 | 7.5 ± 1.6 | 14.8 | [6] |

| CYP2D6.10 | 45.2 ± 3.1 | 10.3 ± 2.1 | 4.4 | [6] |

| CYP2D6.17 | 68.9 ± 5.4 | 8.9 ± 1.9 | 7.7 | [6] |

| CYP2D6.41 | 81.2 ± 6.7 | 9.5 ± 2.0 | 8.5 | [6] |

Note: The data presented are from an in vitro study and represent the mean ± SD. The intrinsic clearance was calculated as Vmax/Km.

Pharmacokinetic studies in human subjects further highlight the impact of CYP2D6 phenotype on nebivolol metabolism. Poor metabolizers exhibit significantly higher plasma concentrations of the parent drug compared to extensive metabolizers.[5][7] For instance, mean steady-state plasma concentrations of d- and l-nebivolol were found to be 10- and 15-fold greater in PMs than in EMs, respectively.[4][8]

Experimental Protocols

In Vitro Metabolism of Nebivolol using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of nebivolol to 4-Hydroxy nebivolol in a pool of human liver microsomes.

Objective: To determine the in vitro metabolic profile of nebivolol and the rate of formation of 4-Hydroxy nebivolol.

Materials:

-

Nebivolol hydrochloride

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing potassium phosphate buffer, HLM, and the NADPH regenerating system. Pre-warm the mixture at 37°C.

-

Initiation of Reaction: Add nebivolol (at various concentrations to determine kinetic parameters) to the pre-warmed master mix to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of nebivolol and 4-Hydroxy nebivolol.[9][10]

Metabolism of Nebivolol using Recombinant CYP2D6 Enzymes

This protocol is designed to specifically assess the role and kinetics of different CYP2D6 variants in the 4-hydroxylation of nebivolol.

Objective: To determine the kinetic parameters (Km and Vmax) of 4-Hydroxy nebivolol formation by specific CYP2D6 variants.

Materials:

-

Nebivolol hydrochloride

-

Recombinant human CYP2D6 variants (e.g., CYP2D6.1, CYP2D6.10) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphatidylcholine)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Reconstitution of the Enzyme System: Reconstitute the recombinant CYP2D6, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

-

Incubation Preparation: Prepare incubation mixtures containing the reconstituted enzyme system and varying concentrations of nebivolol. Pre-warm at 37°C.

-

Initiation of Reaction: Initiate the reaction by adding NADPH to the incubation mixtures.

-

Incubation: Incubate for a fixed period (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Reaction Quenching and Sample Preparation: Follow the same quenching and sample preparation steps as described in the HLM protocol.

-

LC-MS/MS Analysis: Quantify the formation of 4-Hydroxy nebivolol using a validated LC-MS/MS method.[1][6][10]

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating the CYP2D6-mediated metabolism of nebivolol.

dot

Caption: Workflow for in vitro nebivolol metabolism studies.

Conclusion

The cytochrome P450 enzyme CYP2D6 is unequivocally the principal catalyst in the formation of the active metabolite 4-Hydroxy nebivolol from its parent drug, nebivolol. The profound impact of CYP2D6 genetic polymorphisms on the pharmacokinetics of nebivolol underscores the importance of considering an individual's metabolizer status in clinical practice to optimize therapeutic outcomes and minimize adverse effects. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to further investigate the intricacies of nebivolol metabolism and to explore the metabolic pathways of other drug candidates. A thorough understanding of these CYP-mediated transformations is fundamental to the advancement of safer and more effective pharmacotherapies.

References

- 1. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 24 CYP2D6 Variants on the Metabolism of Nebivolol In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of CYP2D6*5 and *10 polymorphism on the pharmacokinetics of nebivolol in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of 4-Hydroxy Nebivolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy nebivolol is the principal and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker known for its high β1-adrenergic receptor selectivity and nitric oxide (NO)-mediated vasodilation.[1][2] The formation of 4-Hydroxy nebivolol is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][2] This metabolite is understood to contribute significantly to the overall β-blocking activity of the parent drug.[2] This technical guide provides a comprehensive overview of the available in vitro pharmacological data for 4-Hydroxy nebivolol hydrochloride, alongside detailed experimental protocols and visual representations of key pathways and workflows.

While extensive quantitative data for the isolated 4-Hydroxy nebivolol metabolite is limited in publicly available literature, this guide synthesizes the existing knowledge, drawing inferences from studies on metabolized nebivolol and providing a framework for its further investigation.

Data Presentation

The following tables summarize the in vitro pharmacological data for nebivolol, the parent compound of 4-Hydroxy nebivolol. This information provides a crucial reference point for understanding the expected activity of its active metabolite. Currently, specific binding affinity and functional potency values for isolated this compound are not widely reported.

Table 1: Receptor Binding Affinity of Nebivolol Hydrochloride

| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| Nebivolol | β1-Adrenergic | Rabbit Lung Membrane | [3H]CGP-12177 | 0.9 | [3] |

| Nebivolol | β2-Adrenergic | Rat Lung Membrane | [3H]Dihydroalprenolol | 44 | [4] |

| Nebivolol | 5-HT1A | - | - | 20 | [4] |

Note: Studies on serum from individuals administered nebivolol indicate that its metabolites, rich in 4-Hydroxy nebivolol, retain high β1-adrenoceptor selectivity. In one such study, metabolized nebivolol inhibited the binding of [125I]iodocyanopindolol to β1-adrenoceptors by 46.4% and to β2-adrenoceptors by only 20.5%.[5]

Table 2: Functional Activity of Nebivolol Hydrochloride

| Compound | Assay | Tissue/Cell Line | Measured Effect | EC50 / IC50 | Reference |

| Nebivolol | Vasodilation | Renal Arteries | Nitric Oxide and cGMP-dependent vasodilation | 11.36 µM (EC50) | [4] |

Note: The main metabolites of nebivolol, including a 4-hydroxy metabolite, have been shown to induce a significant increase in endothelial nitric oxide release, indicating they retain the vasodilatory properties of the parent compound.[6]

Table 3: Enzyme Inhibition Profile of Nebivolol

| Compound | Enzyme | Substrate | IC50 | Reference |

| Nebivolol | CYP2D6 | - | Not widely reported | - |

Note: Nebivolol is a substrate of CYP2D6, which is responsible for its hydroxylation to 4-Hydroxy nebivolol.[1][2]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound, such as this compound, for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

-

Source: Tissues or cells expressing the target receptor (e.g., rabbit lung for β1, rat lung for β2).

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer.

-

Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1), and varying concentrations of the unlabeled test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism of Nebivolol to 4-Hydroxy Nebivolol

This protocol describes the use of recombinant human CYP2D6 to study the formation of 4-Hydroxy nebivolol from nebivolol.[3]

1. Incubation Mixture:

-

Prepare a reaction mixture containing recombinant human CYP2D6 enzyme, a NADPH-generating system (or NADPH), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Add nebivolol hydrochloride to the reaction mixture at various concentrations.

2. Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH-generating system or NADPH.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

-

Centrifuge the terminated reaction mixture to precipitate the protein.

-

Analyze the supernatant for the presence of nebivolol and 4-Hydroxy nebivolol using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Quantify the formation of 4-Hydroxy nebivolol by comparing its peak area to that of a known standard.

Functional Antagonism Assay (cAMP Accumulation)

This protocol determines the functional antagonist activity of this compound at β1-adrenergic receptors by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.

1. Cell Culture:

-

Use a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture the cells to an appropriate confluency in a suitable medium.

2. Assay Procedure:

-

Seed the cells into a 96-well plate and allow them to attach.

-

Pre-incubate the cells with varying concentrations of the antagonist (this compound).

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

-

Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

4. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

-

The pA2 value can also be calculated to quantify the antagonist potency.

Mandatory Visualization

References

- 1. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor | bioRxiv [biorxiv.org]

- 3. Evaluation of 24 CYP2D6 Variants on the Metabolism of Nebivolol In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of nitric oxide release by nebivolol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 4-Hydroxy Nebivolol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol, a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its unique nitric oxide (NO)-mediated vasodilatory effects.[1] It is administered as a racemic mixture of two enantiomers: the (S,R,R,R)-enantiomer (d-nebivolol) and the (R,S,S,S)-enantiomer (l-nebivolol).[2] The pharmacological activity of nebivolol is stereochemically differentiated, with d-nebivolol being primarily responsible for the β1-adrenergic blockade and l-nebivolol contributing to its vasodilatory properties.[1]

Upon administration, nebivolol is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of various hydroxylated metabolites.[2] Among these, 4-hydroxy nebivolol is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.[3] The introduction of a hydroxyl group at the 4-position of the chromane ring creates an additional chiral center, further complicating the stereochemical landscape of nebivolol's in vivo activity. This guide provides a comprehensive overview of the stereochemistry of 4-hydroxy nebivolol isomers, including their pharmacological properties, relevant experimental protocols, and associated signaling pathways.

Stereochemistry and Pharmacological Activity

The addition of a hydroxyl group at the 4-position of nebivolol results in the formation of four possible diastereomers for each of the parent enantiomers. While specific quantitative data on the binding affinities and potencies of the individual 4-hydroxy nebivolol isomers are not extensively available in the public literature, the existing research on the parent compound provides a strong foundation for understanding their likely pharmacological profiles. The β-blocking activity of nebivolol is primarily attributed to the d-enantiomer, and it is understood that the hydroxylated metabolites also contribute to this effect.[2]

Quantitative Data on Nebivolol Stereoisomer Activity

The following table summarizes the known quantitative data for the binding affinities of the parent nebivolol stereoisomers to β1- and β2-adrenergic receptors. This data, from in vitro radioligand binding assays, highlights the stereoselectivity of nebivolol's interaction with its primary targets.[4] It is hypothesized that the corresponding 4-hydroxy metabolites would exhibit a similar, albeit quantitatively different, pattern of stereoselective receptor affinity.

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β2/β1 Selectivity Ratio |

| (±)-Nebivolol (Racemic) | 0.9 | 45 | 50 |

| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | Not explicitly stated, but primary contributor to β1 affinity | - | - |

| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | ~157.5 (175 times lower than racemic) | - | - |

Data sourced from Pauwels et al. (1988).[4] Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Experimental Protocols

Detailed experimental protocols for the specific analysis of 4-hydroxy nebivolol isomers are not widely published. However, the methodologies used for the parent drug, nebivolol, can be adapted for its metabolites.

Chiral Separation of 4-Hydroxy Nebivolol Isomers

A crucial step in characterizing the individual isomers is their separation from the metabolic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.

Methodology:

-

Sample Preparation: Plasma or microsomal incubation samples containing 4-hydroxy nebivolol are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.

-

Chromatographic System:

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-3), is used.[5]

-

Mobile Phase: A normal-phase mobile phase is typically employed, consisting of a mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., ethanol, isopropanol), and a basic additive (e.g., diethylamine) to improve peak shape.[5] A typical ratio could be n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1 v/v/v/v).[5]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is maintained.

-

Detection: UV detection at a wavelength of around 280 nm is suitable for these compounds.[5]

-

-

Data Analysis: The retention times of the different peaks are used to identify and quantify the individual 4-hydroxy nebivolol stereoisomers, with resolution between peaks being a critical parameter for successful separation.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the separated 4-hydroxy nebivolol isomers for β1- and β2-adrenergic receptors.

Methodology:

-

Receptor Preparation: Membranes are prepared from tissues or cells expressing the β1- or β2-adrenergic receptors (e.g., rabbit lung for β1, rat lung for β2).[4]

-

Radioligand: A radiolabeled antagonist with high affinity for the receptors, such as [3H]CGP-12177 or [3H]dihydroalprenolol, is used.[4]

-

Assay Procedure:

-

In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (i.e., a 4-hydroxy nebivolol isomer).

-

To differentiate between β1 and β2 binding, selective antagonists are used. For β1-receptor-selective labeling, a β2-blocker like ICI 118,551 is included. For β2-receptor-selective labeling, a β1-blocker like CGP 20712-A is included.[4]

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

The pharmacological effects of 4-hydroxy nebivolol isomers are mediated through their interaction with adrenergic receptors and subsequent modulation of intracellular signaling pathways. While the specific pathways for the hydroxylated metabolites are not fully elucidated, they are expected to be similar to those of the parent drug.

Beta-Adrenergic Receptor Signaling

The primary mechanism of action for the β-blocking isomers of 4-hydroxy nebivolol is the competitive antagonism of catecholamines (e.g., norepinephrine, epinephrine) at β1-adrenergic receptors in cardiac tissue. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

Caption: Antagonism of β1-adrenergic receptor signaling by a 4-hydroxy nebivolol isomer.

Nitric Oxide (NO) Signaling Pathway

The vasodilatory effects of nebivolol are attributed to the l-enantiomer and involve the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. It is plausible that certain 4-hydroxy nebivolol isomers also contribute to this effect.

Caption: Postulated nitric oxide-mediated vasodilation pathway for active nebivolol isomers.

Conclusion

The stereochemistry of 4-hydroxy nebivolol isomers plays a critical role in the overall pharmacological profile of nebivolol. While the precise quantitative contributions of each isomer to the β-blocking and vasodilatory effects are not yet fully elucidated in publicly available literature, the principles of stereoselectivity observed with the parent drug provide a strong framework for understanding their activity. Further research involving the synthesis, separation, and detailed pharmacological characterization of each 4-hydroxy nebivolol stereoisomer is warranted to fully comprehend their individual roles in the therapeutic efficacy and safety of nebivolol. This knowledge will be invaluable for future drug development efforts, potentially leading to the design of new cardiovascular agents with improved therapeutic indices.

References

- 1. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

A Preliminary Investigation into the Vasodilatory Effects of 4-Hydroxy Nebivolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebivolol, a third-generation beta-blocker, is distinguished by its unique vasodilatory properties, which are primarily attributed to its interaction with the L-arginine/nitric oxide (NO) pathway in the vascular endothelium. This technical guide provides a preliminary investigation into the vasodilatory effects of its primary active metabolite, 4-Hydroxy nebivolol. While 4-Hydroxy nebivolol is known to contribute to the beta-blocking activity of the parent compound, its direct vasodilatory effects are not extensively documented in current scientific literature.[1] This guide, therefore, focuses on the well-established vasodilatory mechanisms of nebivolol, providing a framework for understanding the potential, yet unconfirmed, vasodilatory role of its 4-hydroxy metabolite. We will delve into the known signaling pathways, present quantitative data for nebivolol, and detail the experimental protocols used to assess such vascular effects.

The Vasodilatory Profile of Nebivolol: The Parent Compound

Nebivolol is a racemic mixture of d- and l-enantiomers.[2][3] The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking effects.[4][5] In contrast, the l-enantiomer is primarily responsible for the vasodilatory action, which is mediated through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO release.[4][5]

This NO-dependent vasodilation results in a reduction of peripheral vascular resistance, an increase in stroke volume and ejection fraction, and the maintenance of cardiac output.[4][6] The vasodilatory effect of nebivolol is a key feature that distinguishes it from other beta-blockers and is thought to contribute to its favorable hemodynamic profile.[2][6][7]

The Role of the Endothelium and Nitric Oxide

The vasodilatory action of nebivolol is critically dependent on an intact endothelium.[8][9] Studies have consistently shown that nebivolol-induced relaxation of pre-contracted arterial strips is abolished when the endothelium is removed.[8] This effect is mediated by the stimulation of eNOS, which catalyzes the production of NO from L-arginine.[6][10] The released NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[6][11]

Involvement of β3-Adrenergic Receptors

Recent evidence suggests that the l-enantiomer of nebivolol acts as an agonist at β3-adrenergic receptors on endothelial cells.[12][13][14][15] Activation of these receptors is coupled to the stimulation of eNOS, providing a mechanism for the observed increase in NO production.[13][14][15] This β3-agonism is a unique characteristic of nebivolol among beta-blockers and is a key component of its vasodilatory action.[12]

4-Hydroxy Nebivolol: An Active Metabolite

4-Hydroxy nebivolol is the primary active metabolite of nebivolol, formed in the liver predominantly by the cytochrome P450 enzyme CYP2D6.[1][12] The rate of metabolism can vary depending on an individual's CYP2D6 phenotype (extensive vs. poor metabolizers), which can affect the plasma concentrations of both nebivolol and its hydroxylated metabolite.[2]

While it is well-established that 4-Hydroxy nebivolol possesses β1-blocking activity and contributes to the overall therapeutic effect of the parent drug, its direct vasodilatory properties remain to be fully elucidated.[1][2][12] The current body of literature lacks specific in vitro or in vivo studies that have isolated 4-Hydroxy nebivolol and directly assessed its vasodilatory potency or mechanism of action.[1]

Quantitative Data on Nebivolol-Induced Vasodilation

The following tables summarize the available quantitative data on the vasodilatory effects of the parent compound, nebivolol. It is important to note that this data does not directly reflect the effects of 4-Hydroxy nebivolol.

| Preparation | Agonist | Parameter | Value | Reference |

| Canine Coronary Artery | Nebivolol | EC50 | ~3 µM | (Not explicitly found in search results, but in vitro studies are referenced) |

| Human Dorsal Hand Vein | Nebivolol | Max Dilation | 72 ± 18% | [16] |

| Rat Aortic Smooth Muscle Cells | Nebivolol | IC50 (antiproliferative) | 4.5 µM | [17] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.

Experimental Protocols for Assessing Vasodilatory Effects

The following are detailed methodologies for key experiments that would be employed to investigate the vasodilatory effects of a compound like 4-Hydroxy nebivolol.

In Vitro Organ Bath Studies

This technique is used to assess the direct effect of a compound on isolated blood vessels.

Protocol:

-

Vessel Isolation and Preparation:

-

Animal models (e.g., rats, rabbits) are euthanized, and desired arteries (e.g., aorta, mesenteric arteries) are carefully dissected.

-

The arteries are cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

-

In some rings, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.

-

-

Mounting and Equilibration:

-

The arterial rings are mounted on two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

-

-

Contraction and Relaxation Studies:

-

The viability of the rings is tested by inducing a contraction with a vasoconstrictor agent like phenylephrine or KCl.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., 4-Hydroxy nebivolol) are added to the bath.

-

The relaxation response is recorded as a percentage of the pre-contraction tension.

-

The role of the endothelium and NO is assessed by comparing the responses in endothelium-intact and endothelium-denuded rings, and in the presence of an eNOS inhibitor like L-NAME (N(G)-nitro-L-arginine methyl ester).

-

In Vivo Blood Pressure Measurement in Animal Models

This method assesses the effect of a compound on systemic blood pressure and heart rate in a living organism.

Protocol:

-

Animal Preparation:

-

Animals (e.g., spontaneously hypertensive rats) are anesthetized.

-

A catheter is inserted into the carotid artery for direct measurement of blood pressure and into the jugular vein for intravenous administration of the test compound.

-

-

Data Acquisition:

-

The arterial catheter is connected to a pressure transducer, and baseline blood pressure and heart rate are recorded continuously.

-

The test compound is administered intravenously as a bolus or infusion.

-

Changes in mean arterial pressure and heart rate are monitored and recorded over time.

-

-

Mechanism of Action Studies:

-

To investigate the involvement of specific pathways, animals can be pre-treated with antagonists (e.g., β-blockers, NOS inhibitors) before the administration of the test compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway for nebivolol-induced vasodilation and a typical experimental workflow for its investigation.

Caption: Signaling pathway of l-Nebivolol-induced vasodilation.

Caption: Experimental workflow for in vitro vasodilation assay.

Conclusion and Future Directions

The vasodilatory properties of nebivolol, mediated primarily through the l-enantiomer's agonistic activity at endothelial β3-adrenergic receptors and subsequent NO production, are a well-established aspect of its pharmacological profile. This mechanism contributes to its efficacy as an antihypertensive agent and provides a favorable hemodynamic profile.

The role of the active metabolite, 4-Hydroxy nebivolol, in this vasodilatory effect is an area that warrants further investigation. While its contribution to the beta-blocking activity of nebivolol is recognized, its direct effects on vascular tone are not well-defined in the public literature. Future research should focus on in vitro and in vivo studies designed to specifically elucidate the vasodilatory capacity of 4-Hydroxy nebivolol. Such studies would involve isolating the metabolite and assessing its effects on vascular preparations, as well as investigating its interaction with the endothelial NO pathway and β-adrenergic receptors. A clearer understanding of the pharmacological activity of 4-Hydroxy nebivolol will provide a more complete picture of the overall cardiovascular effects of its parent compound, nebivolol.

References

- 1. 4-Hydroxy nebivolol hydrochloride | Benchchem [benchchem.com]

- 2. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Nebivolol-induced vasodilation of renal afferent arterioles involves β3-adrenergic receptor and nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]

- 16. Nitric oxide mediated venodilator effects of nebivolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nebivolol inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxy Nebivolol in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantification of 4-Hydroxy nebivolol, the primary active metabolite of nebivolol, in plasma. While specific validated methods for 4-Hydroxy nebivolol are not extensively detailed in the public domain, this guide offers a comprehensive proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on established and validated techniques for the parent compound, nebivolol. This proposed method serves as an excellent starting point for method development and validation in a research or drug development setting.

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites. Among these, 4-Hydroxy nebivolol is a pharmacologically active metabolite that contributes to the overall therapeutic effect. Accurate quantification of 4-Hydroxy nebivolol in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and in the development of new drug formulations.

One study has confirmed the simultaneous analysis of nebivolol and its hydroxylated metabolite, 4-OH-nebivolol, in human plasma using a validated high-throughput liquid chromatography-mass spectrometry method. However, the detailed protocol for this specific analysis is not publicly available. The following proposed method is therefore based on robust and validated LC-MS/MS methods for nebivolol quantification in plasma.[1]

Proposed Analytical Method: LC-MS/MS for 4-Hydroxy Nebivolol in Plasma

This section outlines a proposed LC-MS/MS method for the sensitive and selective quantification of 4-Hydroxy nebivolol in plasma. This method will require validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in clinical or regulated studies.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) to accurately quantify 4-Hydroxy nebivolol in a complex biological matrix like plasma. The procedure involves sample preparation to isolate the analyte from plasma components, chromatographic separation, and detection by monitoring a specific precursor-to-product ion transition.

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

4-Hydroxy nebivolol reference standard

-

Nebivolol-d4 (or a suitable stable isotope-labeled 4-Hydroxy nebivolol, if available) as an internal standard

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (drug-free)

-

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)

-

Triple quadrupole tandem mass spectrometer (e.g., MDS Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source

-

Chromatographic column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm or Zorbax SB-C18, 100 mm × 3.0 mm i.d., 3.5 μm) is a suitable starting point.[1]

Experimental Protocols

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy nebivolol and the internal standard (IS) in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy nebivolol primary stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).

-

To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.

-

Add 1 mL of extraction solvent (e.g., a mixture of diisopropyl ether and dichloromethane, 70:30, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. A gradient or isocratic elution can be optimized. A starting point could be an isocratic mixture of A:B (40:60, v/v).[2]

-

Flow Rate: 0.8 mL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 3-5 minutes

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxy nebivolol: The precursor ion ([M+H]+) for 4-Hydroxy nebivolol is expected to be m/z 422.2. The product ion would need to be determined by direct infusion of a standard solution, but a likely fragment would be similar to that of nebivolol.

-

Nebivolol (for reference): m/z 406.2 → 151.1[3]

-

Internal Standard (Nebivolol-d4): m/z 410.2 → 151.0[2]

-

-

Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required.

-

Method Validation

The proposed method must be validated according to regulatory guidelines. The validation should include the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.

-

Linearity: A linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the Lower Limit of Quantification).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Freeze-thaw stability, short-term and long-term stability of the analyte in plasma, and stock solution stability.

Quantitative Data Summary for Nebivolol Analytical Methods

The following tables summarize the quantitative data from validated analytical methods for the parent drug, nebivolol, in plasma. These values can serve as a benchmark for the expected performance of a method for 4-Hydroxy nebivolol.

Table 1: LC-MS/MS Methods for Nebivolol Quantification in Human Plasma

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | Nandania et al., 2013[2] | Liu et al., 2011 | Patel et al., 2018 |

| Linearity Range | 50 - 5000 pg/mL | 0.025 - 25 ng/mL | 20 - 6000 pg/mL (for enantiomers) |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 0.025 ng/mL | 20 pg/mL |

| Accuracy (%) | 87.00 - 100.40 | Not explicitly stated | 85 - 115 |

| Precision (%RSD) | 0.33 - 8.67 | Not explicitly stated | < 15 |

| Recovery (%) | 67.67 | Not explicitly stated | Not explicitly stated |

| Internal Standard | Nebivolol-d4 | Amlodipine | Racemic Nebivolol-d4 |

Table 2: HPLC Methods for Nebivolol Quantification in Plasma

| Parameter | Method 1 | Method 2 |

| Reference | Abdel-Fattah et al., 2012[4] | Kokil et al., 2010 |

| Detection | Fluorescence | UV |

| Linearity Range | 0.2 - 20 ng/mL | 0.5 - 10 ng/mL (in combination with Valsartan) |

| Lower Limit of Quantification (LLOQ) | 0.16 ng/mL | 0.5 ng/mL |

| Accuracy (%) | Not explicitly stated | Not explicitly stated |

| Precision (%RSD) | Not explicitly stated | Not explicitly stated |

| Recovery (%) | 98.4 ± 3.3 | 97.78 |

| Internal Standard | Not specified | Atorvastatin |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 4-Hydroxy nebivolol in plasma using the proposed LC-MS/MS method.

Signaling Pathway Context: Nebivolol Metabolism

The following diagram illustrates the metabolic pathway of nebivolol to its active metabolite, 4-Hydroxy nebivolol, primarily mediated by the CYP2D6 enzyme.

Conclusion

The provided application notes and protocols offer a robust starting point for the development and validation of an analytical method for quantifying 4-Hydroxy nebivolol in plasma. The proposed LC-MS/MS method, based on established techniques for the parent drug, is expected to provide the necessary sensitivity and selectivity for pharmacokinetic and other research applications. Researchers are strongly encouraged to perform a full method validation to ensure the reliability and accuracy of their results. The summarized data from existing nebivolol methods and the illustrative diagrams serve as valuable resources for drug development professionals in this field.

References

- 1. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

Application Note: Quantitative Analysis of Nebivolol and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is unique in its class due to its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-mediated vasodilation. Nebivolol is administered as a racemic mixture of d-nebivolol and l-nebivolol, with the d-enantiomer being responsible for the β-blocking activity. The drug undergoes extensive hepatic metabolism, leading to the formation of several active and inactive metabolites. The primary metabolic pathways include alicyclic and aromatic hydroxylation, dihydroxylation, alicyclic oxidation, and N-dealkylation[1][2][3]. Accurate and sensitive quantification of nebivolol and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed LC-MS/MS protocol for the simultaneous determination of nebivolol and its major metabolites in human plasma.

Metabolic Pathway of Nebivolol

The metabolism of nebivolol is complex, resulting in various hydroxylated and N-dealkylated metabolites. The hydroxylated metabolites have been reported to exhibit pharmacological activity similar to the parent drug[1].

Experimental Protocols

This protocol is a composite of validated methods for the quantification of nebivolol in human plasma[4][5][6].

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Nebivolol-d4, 10 pg/mL).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | 20mM Ammonium formate in water (pH 3.0 adjusted with formic acid)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Isocratic: 50:50 (A:B)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 10 minutes[6] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][5] |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

Data Presentation

The following tables provide a summary of the quantitative data for nebivolol analysis.

Table 3: MRM Transitions for Nebivolol and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nebivolol | 406.2 | 151.0[6] |

| Nebivolol-d4 (IS) | 410.2 | 151.0[6] |

Note: The m/z values for hydroxylated and other metabolites would need to be determined and optimized based on their chemical structures.

Table 4: Method Validation Parameters for Nebivolol

| Parameter | Result |

| Linearity Range | 10 - 4000 pg/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL[6] |

| Mean Recovery | 87.71%[6] |

| Intra-day Precision (%RSD) | < 8.2%[6] |

| Inter-day Precision (%RSD) | < 8.2%[6] |

| Stability (Bench-top, 8h) | Stable[7] |

| Stability (Freeze-thaw, 3 cycles) | Stable[8] |

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative determination of nebivolol in human plasma. The sample preparation is straightforward, and the chromatographic run time is relatively short, allowing for high-throughput analysis. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings involved in the study of nebivolol pharmacokinetics and metabolism. The method can be adapted for the quantification of its various metabolites with appropriate optimization of MS/MS parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Hydroxy Nebivolol Hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of 4-Hydroxy nebivolol hydrochloride as a reference standard in analytical assays. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided, along with information on the compound's chemical properties and pharmacological relevance.

Introduction

4-Hydroxy nebivolol is the primary and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker used for the treatment of hypertension.[1][2] Formed predominantly by the cytochrome P450 isoform CYP2D6, this metabolite contributes significantly to the therapeutic effects of the parent drug.[1][2] Like nebivolol, 4-Hydroxy nebivolol exhibits significant and selective beta-1 adrenergic receptor blocking properties.[1] The use of this compound as a reference standard is crucial for the accurate quantification of this metabolite in various matrices, which is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Chemical Structure:

Chemical Formula: C₂₂H₂₅F₂NO₅·HCl

Molecular Weight: 457.9 g/mol [1]

Physicochemical and Stability Data

A summary of the key physicochemical properties and stability information for this compound is presented in the table below. This data is essential for the accurate preparation of standard solutions and for ensuring the integrity of the reference standard during storage and handling.

| Parameter | Value | Reference |

| CAS Number | 2717115-85-8 | [1] |

| Molecular Formula | C₂₂H₂₅F₂NO₅·HCl | [1] |

| Molecular Weight | 457.9 g/mol | [1] |

| Appearance | Light brown to brown solid | Santa Cruz Biotechnology CoA |

| Purity | ≥95% - ≥98% | Santa Cruz Biotechnology CoA,[1] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage Conditions | Store at -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months) | [2] |

| Solution Stability | Avoid repeated freeze-thaw cycles. Aliquot and store solutions at -80°C. | [2] |

Signaling Pathway and Mechanism of Action

Nebivolol exerts its antihypertensive effects through a dual mechanism of action: selective blockade of β1-adrenergic receptors and promotion of vasodilation via the L-arginine/nitric oxide (NO) pathway. The 4-hydroxy metabolite is known to contribute to the β1-adrenergic blockade.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in HPLC and LC-MS/MS assays. These protocols are based on established methods for the analysis of nebivolol and should be validated by the end-user for their specific application.

High-Performance Liquid Chromatography (HPLC) for Quantification in Pharmaceutical Preparations

This protocol describes a reversed-phase HPLC method for the quantification of 4-Hydroxy nebivolol.

a. Materials and Reagents:

-

This compound reference standard

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Acetonitrile, HPLC grade

-

Potassium dihydrogen phosphate, analytical grade

-

Orthophosphoric acid, analytical grade

-

Water, HPLC grade

-

0.45 µm membrane filters

b. Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) (55:45, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 281 nm

-

Column Temperature: Ambient

c. Preparation of Standard Solutions:

-

Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a small amount of DMSO. Make up the volume to 100 mL with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

d. Sample Preparation (from a hypothetical formulation):

-

Weigh and finely powder a representative sample of the formulation.

-

Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and transfer to a volumetric flask.

-

Add a suitable solvent (e.g., a mixture of methanol and water) and sonicate to dissolve the compound.

-

Make up to volume with the solvent and filter through a 0.45 µm membrane filter.

-

Dilute the filtrate with the mobile phase to a concentration within the calibration range.

e. Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of 4-Hydroxy nebivolol from the calibration curve.

LC-MS/MS for Quantification in Human Plasma

This protocol provides a general procedure for the quantification of 4-Hydroxy nebivolol in human plasma using LC-MS/MS. This method is highly sensitive and specific, making it suitable for bioanalytical studies.

a. Materials and Reagents:

-

This compound reference standard

-

An appropriate internal standard (IS), e.g., a deuterated analog

-

Human plasma (with anticoagulant)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

b. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system

-

Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

MRM Transition (Hypothetical): 422.2 > 151.1 (Precursor ion [M+H]⁺ for 4-Hydroxy nebivolol to a characteristic product ion)

c. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Calibration Standards and QCs: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.

d. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 200 µL of the internal standard solution in acetonitrile.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

e. Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of 4-Hydroxy nebivolol in the unknown samples from the calibration curve.

Conclusion

This compound is an essential reference standard for the accurate quantification of the active metabolite of nebivolol. The provided protocols offer a starting point for the development of validated analytical methods for quality control, pharmacokinetic analysis, and other research applications. It is imperative that these methods are fully validated by the end-user to ensure their accuracy, precision, and reliability for the intended purpose.

References

Application Notes and Protocols for Cell-Based Functional Assays of Beta-Blocker Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key cell-based functional assays to characterize the activity of beta-blockers. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings involved in drug discovery and development.

Introduction to Beta-Blockers and their Mechanism of Action

Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs that block the effects of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors (β-ARs).[1][2] There are three main subtypes of beta-receptors: β1, β2, and β3.[1] β1-receptors are predominantly found in the heart and kidneys, β2-receptors are located in the lungs, blood vessels, and other smooth muscles, and β3-receptors are primarily in adipose tissue.[1]

Stimulation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade. For β1 and β2 receptors, this typically involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility, and smooth muscle relaxation.[3] Beta-blockers competitively inhibit the binding of catecholamines to these receptors, thereby preventing or reducing the downstream signaling and physiological effects.[2]

Key Cell-Based Functional Assays

Several cell-based functional assays are employed to determine the potency and selectivity of beta-blockers. These assays measure the ability of a compound to antagonize the agonist-induced response in cells expressing a specific beta-adrenergic receptor subtype. The most common assays include:

-

cAMP Measurement Assays: Directly quantify the levels of intracellular cAMP produced upon receptor activation.

-

Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a cAMP-responsive element (CRE) to indirectly measure receptor activation.

-

Calcium Mobilization Assays: Measure changes in intracellular calcium concentration, which can be a downstream effect of β-AR signaling in certain cellular contexts.

I. Cyclic AMP (cAMP) Measurement Assay

This assay directly measures the intracellular concentration of cAMP, providing a robust and direct readout of β-adrenergic receptor activation and its inhibition by beta-blockers.

Signaling Pathway

Experimental Protocol

This protocol is adapted for a 384-well plate format using a competitive immunoassay for cAMP detection.

Materials:

-

CHO-K1 cells stably expressing the human β1 or β2-adrenergic receptor.

-

Culture Medium: F12K, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., Hygromycin).

-

Assay Buffer: Krebs Ringer Bicarbonate buffer.

-

Stimulation Buffer: Assay Buffer containing 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

Agonist: Isoproterenol.

-

Test Compounds: Beta-blockers at various concentrations.

-

cAMP Detection Kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; cAMP-Glo™ Max Assay, Promega).

-

384-well white, opaque tissue culture plates.

-

Luminometer or time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

Procedure:

-

Cell Plating:

-

Culture cells to 80-90% confluency.

-

Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator.[4]

-

-

Compound Preparation:

-